

# Validating MPO Inhibition by AZD5904 in Neutrophil Assays: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AZD5904

Cat. No.: B1666224

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This guide provides a comprehensive comparison of **AZD5904**, a potent and irreversible myeloperoxidase (MPO) inhibitor, with other alternatives. It includes supporting experimental data from various neutrophil assays, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working on inflammation and oxidative stress-related diseases.

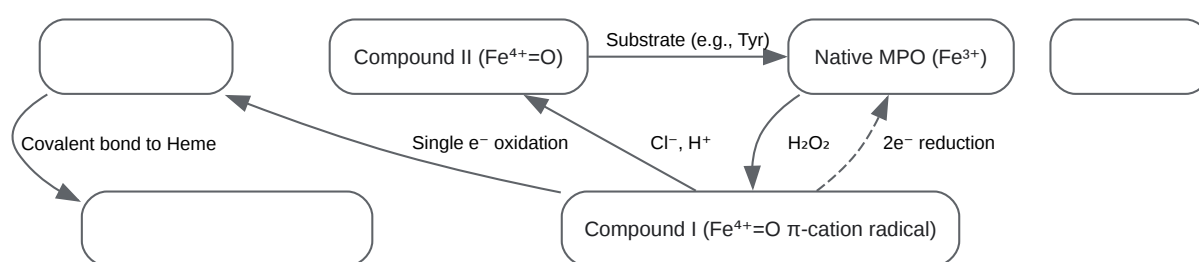
## Introduction to Myeloperoxidase (MPO) and AZD5904

Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme abundantly expressed in the azurophilic granules of neutrophils, a type of white blood cell.[1][2] Upon neutrophil activation at sites of inflammation, MPO is released and, in the presence of hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), catalyzes the formation of highly reactive oxidants, most notably hypochlorous acid (HOCl).[1][3] While crucial for host defense against pathogens, excessive MPO activity can lead to oxidative damage to host tissues, contributing to the pathogenesis of numerous inflammatory diseases.[1][3]

**AZD5904** is a small molecule, irreversible inhibitor of MPO.[4][5] It belongs to the 2-thioxanthine class of mechanism-based inhibitors that form a covalent bond with the MPO active site, leading to its inactivation.[3][6] **AZD5904** has been evaluated in Phase 1 clinical studies and is recognized for its high potency and selectivity.[4][7]

## MPO Catalytic Cycle and Inhibition Pathway

The following diagram illustrates the catalytic cycle of MPO and the mechanism of irreversible inhibition by thioxanthine-based inhibitors like **AZD5904**. MPO is activated by  $\text{H}_2\text{O}_2$  to form Compound I. In the chlorination cycle, Compound I oxidizes a chloride ion to produce hypochlorous acid. Mechanism-based inhibitors like **AZD5904** are oxidized by Compound I to form a reactive radical intermediate, which then covalently binds to the heme prosthetic group, leading to irreversible enzyme inactivation.[3][6]



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Caption: MPO catalytic cycle and mechanism of irreversible inhibition by **AZD5904**.

## Performance of AZD5904 in Neutrophil Assays

**AZD5904** has demonstrated potent inhibition of MPO activity in various in vitro and in vivo neutrophil-based assays. Its efficacy is often compared to other MPO inhibitors to benchmark its performance.

### Table 1: In Vitro Potency of AZD5904 and Alternative MPO Inhibitors

| Compound               | Target    | Assay Type                                | Cell Type/Enzyme Source          | IC <sub>50</sub>                   | Reference |
|------------------------|-----------|---|----------------------------------|------------------------------------|-----------|
| AZD5904                | MPO       | Enzyme Activity                           | Purified Human MPO               | 140 nM                             | [4]       |
| AZD5904                | MPO       | HOCl Production                           | PMA-stimulated human neutrophils | >90% inhibition at 1 µM            | [4]       |
| Verdiperstat (AZD3241) | MPO       | LDL Peroxidation                          | Purified MPO                     | 0.6 µM                             | [3]       |
| PF-06282999            | MPO       | H <sub>2</sub> O <sub>2</sub> Consumption | Purified MPO                     | -                                  | [3]       |
| AZD4831                | MPO       | Enzyme Activity                           | Purified MPO                     | 1.5 nM                             | [6]       |
| SNT-8370               | MPO/VAP-1 | LDL Peroxidation                          | Purified MPO                     | 20 nM                              | [3]       |
| 4-ABAH                 | MPO       | Enzyme Activity                           | Recombinant Human MPO            | Concentration-dependent inhibition | [8]       |

**Table 2: In Vivo Performance of AZD5904**

| Compound | Model                            | Assay                              | Key Finding   | Reference |
|----------|----------------------------------|------------------------------------|---|-----------|
| AZD5904  | Zymosan-activated rat peritoneum | Glutathione sulphonamide formation | Activity decreased at ~5µM plasma concentration       | [4]       |
| AZD5904  | High-fat diet-fed rats           | Microvascular insulin resistance   | Reversed established microvascular insulin resistance | [5]       |

## Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are protocols for key assays used to assess MPO inhibition in neutrophils.

### MPO Activity Assay (TMB Oxidation)

This assay measures the peroxidase activity of MPO based on the oxidation of 3,3',5,5'-tetramethylbenzidine (TMB), which results in a colorimetric change.

Protocol:

- **Neutrophil Isolation:** Isolate human or murine neutrophils from whole blood using Dextran sedimentation followed by density gradient centrifugation (e.g., with Percoll or Ficoll-Paque).
- **Cell Lysis:** Lyse the isolated neutrophils (e.g.,  $1 \times 10^6$  cells/mL) via sonication or detergent-based lysis buffer to release intracellular MPO.[8]
- **Inhibitor Pre-incubation:** Pre-incubate the neutrophil lysate or purified MPO with varying concentrations of **AZD5904** or other inhibitors for 30 minutes at 37°C.[8]
- **Reaction Initiation:** Prepare a reaction mixture in a 96-well plate containing the pre-incubated sample, TMB substrate solution, and  $H_2O_2$  to initiate the reaction.
- **Measurement:** Measure the absorbance at 650 nm using a plate reader. The decrease in absorbance in the presence of the inhibitor corresponds to its inhibitory activity.[9]

### HOCl Production Assay

This assay specifically measures the chlorinating activity of MPO, a key pathological function.

Protocol:

- **Neutrophil Stimulation:** Isolate human neutrophils and resuspend them in a suitable buffer (e.g., HBSS).
- **Inhibitor Treatment:** Pre-incubate neutrophils with **AZD5904** or vehicle control.

- Activation: Stimulate neutrophils with an agonist like Phorbol 12-myristate 13-acetate (PMA) to induce MPO release and the oxidative burst.[4]
- HOCl Detection: Measure HOCl production. A common method involves using taurine, which reacts with HOCl to form the more stable taurine chloramine. The amount of taurine chloramine can be quantified by its ability to oxidize iodide to iodine, which is then measured colorimetrically.[3]

## Reactive Oxygen Species (ROS) Production Assay

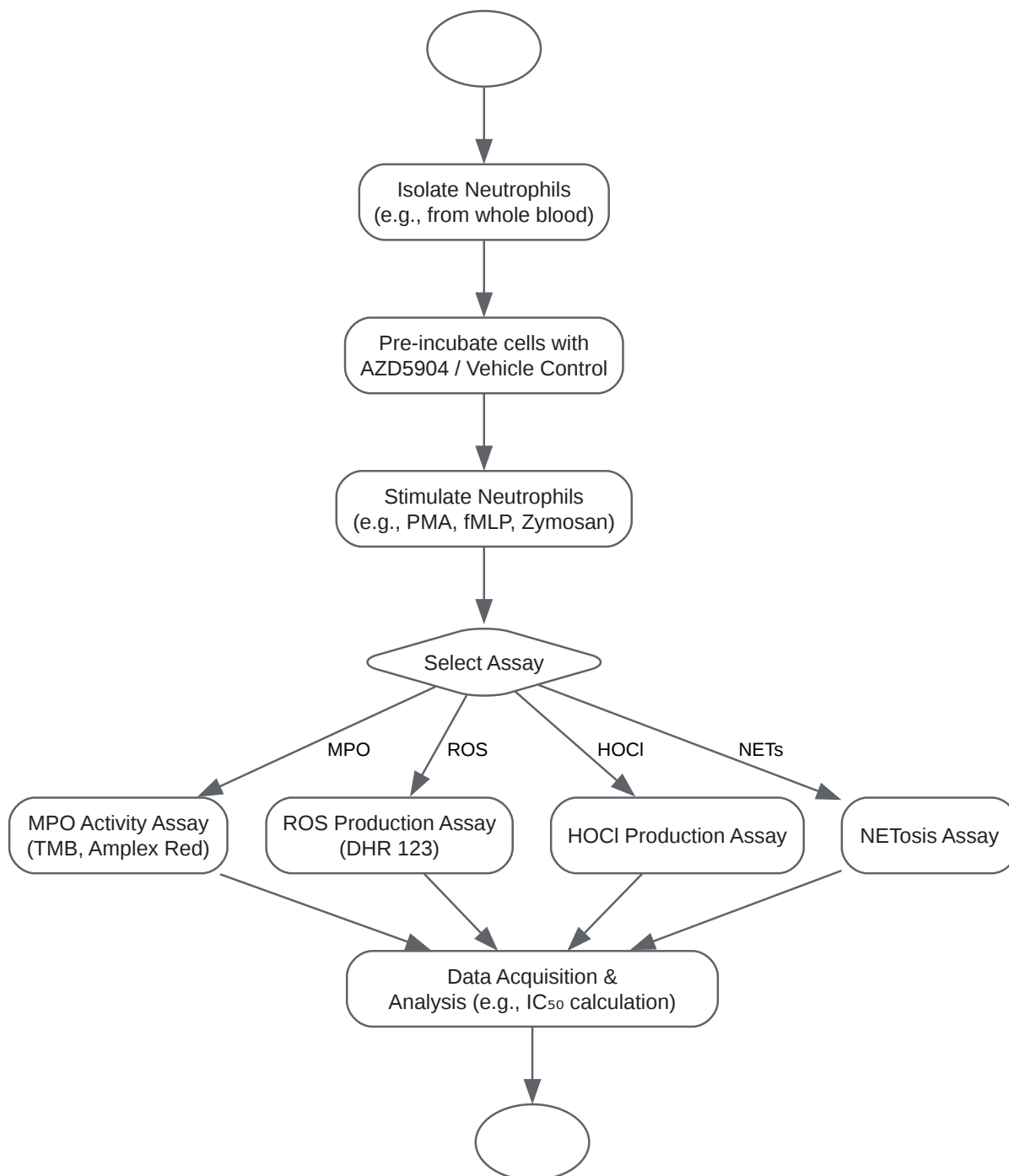
This assay measures the overall production of intracellular ROS, a key event in the neutrophil oxidative burst.

Protocol:

- Neutrophil Preparation: Isolate neutrophils and load them with a fluorescent ROS indicator dye, such as Dihydrorhodamine 123 (DHR 123).[2]
- Inhibitor Incubation: Incubate the dye-loaded cells with various concentrations of **AZD5904**.
- Stimulation: Activate the neutrophils with a stimulant (e.g., fMLP or PMA). In the presence of ROS, DHR 123 is oxidized to the highly fluorescent Rhodamine 123.
- Quantification: Measure the increase in fluorescence using a flow cytometer or fluorescence plate reader.[2]

## Experimental Workflow for In Vitro Neutrophil Assays

The following diagram outlines a typical workflow for validating an MPO inhibitor using isolated neutrophils in vitro.



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